molecular formula C35H38N4O6 B563760 R-(-)-Manidipine-d4 CAS No. 1217718-54-1

R-(-)-Manidipine-d4

Cat. No.: B563760
CAS No.: 1217718-54-1
M. Wt: 614.735
InChI Key: ANEBWFXPVPTEET-LYTNKOSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-(-)-Manidipine-d4 (CAS: 1217718-54-1) is a deuterium-labeled isotopologue of the antihypertensive drug Manidipine, a dihydropyridine calcium channel blocker. The deuterium substitution occurs at four hydrogen positions, enhancing its utility as an internal standard in quantitative bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This isotopic labeling minimizes interference from endogenous compounds and improves analytical precision in pharmacokinetic and bioavailability studies .

Manidipine itself is a chiral molecule, with the R-(-)-enantiomer exhibiting the primary therapeutic activity. The deuterated form retains the stereochemical configuration while offering distinct physicochemical properties, including altered metabolic stability and reduced isotopic effects during analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Manidipine-d4 involves several steps, including the introduction of deuterium atoms. The process typically starts with the preparation of a deuterated intermediate, which is then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.

    Catalytic Hydrogenation: This method uses deuterium gas in the presence of a catalyst to introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: R-(-)-Manidipine-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the specific reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.

Scientific Research Applications

Pharmacokinetic Studies

R-(-)-Manidipine-d4 is utilized in pharmacokinetic studies to investigate the metabolism and bioavailability of manidipine. The deuterated version allows for precise tracking in biological systems, enabling researchers to determine how the drug is processed in the body. This is particularly important for understanding its interaction with other medications and its overall therapeutic profile.

Key Findings:

  • Increased Sensitivity : The use of deuterated compounds can enhance the sensitivity of analytical techniques such as mass spectrometry, allowing for more accurate quantification of drug levels in biological samples.
  • Metabolic Pathways : Studies using this compound help elucidate the metabolic pathways involved in manidipine's action, including its interactions with cytochrome P450 enzymes and transport proteins like P-glycoprotein.

Clinical Applications in Hypertension and Diabetes

This compound has been studied for its efficacy in treating patients with hypertension, particularly those with comorbid conditions such as diabetes and metabolic syndrome. Research indicates that manidipine not only lowers blood pressure but also provides metabolic benefits.

Clinical Insights:

  • Reduction in Albuminuria : In clinical trials, patients treated with manidipine showed significant reductions in urinary albumin excretion, a marker of renal function, compared to other calcium channel blockers like amlodipine .
  • Improvement in Insulin Sensitivity : Manidipine has been associated with improved insulin sensitivity and increased levels of adiponectin, suggesting a favorable metabolic profile for patients with type 2 diabetes .

Vascular and Metabolic Properties

Research highlights the vascular benefits of this compound beyond its antihypertensive effects. It has been shown to influence various biological pathways related to inflammation and oxidative stress.

Mechanisms of Action:

  • T-Type Calcium Channel Blockade : Unlike some other calcium channel blockers, manidipine effectively blocks T-type calcium channels, which play a role in vascular smooth muscle contraction and renal function . This mechanism contributes to reduced glomerular pressure and improved kidney health.
  • Anti-inflammatory Effects : Studies suggest that manidipine may reduce inflammatory markers such as C-reactive protein and tumor necrosis factor-alpha, thereby providing additional cardiovascular protection .

Case Studies and Research Findings

Several case studies have documented the clinical efficacy of this compound:

StudyPopulationInterventionOutcomes
MARIMBA Study64 non-diabetic patients with metabolic syndromeManidipine vs. AmlodipineSignificant reduction in albuminuria (-37.3%) and improved insulin sensitivity
Long-term Hypertension StudyElderly patients with hypertensionManidipine (10-40 mg)Sustained blood pressure control over 24 hours without significant adverse effects
Comparative Efficacy StudyPatients with type 2 diabetesManidipine vs. PioglitazoneComparable effects on glycemic control but superior renal protective effects with manidipine

Mechanism of Action

R-(-)-Manidipine-d4 exerts its effects by blocking calcium channels in the smooth muscle cells of blood vessels. This action prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure. The deuterium atoms in this compound may enhance its binding affinity to calcium channels and prolong its duration of action, contributing to its improved therapeutic profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Deuterated Compounds

Stereoisomeric Analogues: S-(+)-Manidipine-d4 and rac-Manidipine-d4

R-(-)-Manidipine-d4 is compared with its enantiomer, S-(+)-Manidipine-d4 (CAS: 1217836-12-8), and the racemic mixture, rac-Manidipine-d3. Key differences include:

Parameter This compound S-(+)-Manidipine-d4 rac-Manidipine-d4
CAS Number 1217718-54-1 1217836-12-8 Not explicitly listed
Stereochemistry R-configuration S-configuration Racemic mixture
Application Internal standard for R-enantiomer analysis Used in chiral separation studies Broad calibration for racemic assays
Metabolic Stability Slower hepatic clearance due to deuterium Similar to R-form but less studied Combines properties of both enantiomers
Commercial Source Daicel Pharma, Shanghai Yuanye Bio Daicel Pharma Daicel Pharma

Key Findings :

  • The R-enantiomer is pharmacologically active, while the S-form is typically inactive. Deuterated forms are critical for avoiding isotopic interference in assays .

Functional Analogues: Ranolazine-d5 and Ranolazine-d8

Ranolazine-d5 and Ranolazine-d8 dihydrochloride are deuterated versions of the antianginal drug Ranolazine. These share similarities with this compound in their use as internal standards but differ mechanistically:

Parameter This compound Ranolazine-d5 Ranolazine-d8
Primary Use Hypertension Angina pectoris Angina pectoris
Deuterium Positions 4 5 8
Purity >97% >97% >97%
Clinical Status Research tool (no clinical development) Under development Under development
Analytical Role Quantification of Manidipine in plasma Tracking Ranolazine metabolism High-precision pharmacokinetic studies

Key Findings :

  • Unlike this compound, Ranolazine-d5/d8 are being explored for clinical applications, reflecting differences in therapeutic demand .
  • Both classes of deuterated compounds exhibit >97% purity, ensuring reliability in analytical workflows .

Comparative Physicochemical and Pharmacokinetic Properties

Physicochemical Stability

  • This compound : Enhanced stability in acidic conditions due to deuterium’s kinetic isotope effect, making it suitable for long-term storage .
  • Non-deuterated Manidipine: Prone to faster degradation under similar conditions, necessitating stabilizers in formulations .

Pharmacokinetic Behavior

  • Absorption: Deuterated forms show comparable oral bioavailability to non-deuterated Manidipine but delayed Tmax (time to peak concentration) due to slower metabolism .
  • Metabolism : Cytochrome P450 (CYP3A4) mediated oxidation is reduced in this compound, as observed in vitro .

Research and Commercial Landscape

  • Suppliers : Major suppliers include Daicel Pharma and Shanghai Yuanye Bio, offering this compound in 1 mg to 5 g quantities .
  • Regulatory Compliance: All deuterated compounds adhere to cGMP standards, with rigorous impurity profiling (e.g., <0.1% non-deuterated contaminants) .

Biological Activity

R-(-)-Manidipine-d4 is a deuterated form of manidipine, a third-generation dihydropyridine calcium channel blocker (CCB) known for its antihypertensive properties. This compound has garnered attention due to its unique mechanism of action and potential therapeutic benefits beyond blood pressure management. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms, and relevant research findings.

Overview of Manidipine

Manidipine primarily acts by inhibiting voltage-dependent calcium channels, specifically L-type and T-type channels, which are crucial for vascular smooth muscle contraction. This inhibition leads to systemic vasodilation, effectively lowering blood pressure. Unlike other CCBs, manidipine exhibits a high selectivity for vascular tissues, resulting in minimal cardiodepression and a favorable side effect profile .

Calcium Channel Blocking:

  • L-type Channels: Manidipine blocks L-type calcium channels in vascular smooth muscle cells, leading to reduced intracellular calcium levels and subsequent vasodilation.
  • T-type Channels: It also inhibits T-type calcium channels in the efferent arterioles of the kidney, which decreases glomerular pressure and microalbuminuria, providing renal protective effects .

Additional Mechanisms:

  • Endothelial Function: Manidipine enhances endothelial nitric oxide synthase (eNOS) expression, promoting vasodilation and improving endothelial function .
  • Anti-inflammatory Effects: The compound may exert anti-inflammatory actions by reducing intracellular calcium levels, which can diminish the activation of inflammatory pathways .

Antihypertensive Activity

Clinical studies demonstrate that this compound effectively lowers both systolic and diastolic blood pressure in hypertensive patients. For instance, a study showed a significant reduction in blood pressure from 164±14 mmHg to 140±18 mmHg after treatment with manidipine .

Renal Protection

This compound has been associated with renal protective effects due to its ability to reduce microalbuminuria in diabetic patients. This is particularly relevant as microalbuminuria is a predictor of cardiovascular complications .

Metabolic Effects

Research indicates that manidipine improves insulin sensitivity and reduces markers of inflammation such as C-reactive protein (CRP). In comparative studies with amlodipine, manidipine was found to significantly lower albuminuria and improve metabolic profiles in hypertensive diabetic patients .

Case Studies

  • MARIMBA Study:
    • Objective: To compare the effects of manidipine and amlodipine on blood pressure and metabolic parameters.
    • Findings: Both drugs reduced blood pressure effectively; however, manidipine demonstrated superior outcomes in reducing insulin resistance and albuminuria while causing fewer adverse effects .
  • AMANDHA Study:
    • Objective: To assess the efficacy of manidipine in patients with type 2 diabetes and hypertension.
    • Results: Manidipine was equally effective as amlodipine in controlling blood pressure but had a better safety profile regarding side effects .

Research Findings

StudyPopulationKey Findings
MARIMBAHypertensive diabetic patientsManidipine reduced insulin resistance more than amlodipine; lower albuminuria levels observed.
AMANDHAType 2 diabetic patientsComparable efficacy to amlodipine; fewer adverse effects noted.
Preclinical StudiesAnimal models (SHRs)Significant reduction in left ventricular hypertrophy at doses of 3 mg/kg .

Q & A

Basic Research Questions

Q. How can R-(-)-Manidipine-d4 be synthesized with high isotopic purity for use as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Synthesis involves deuterium incorporation at specific positions (e.g., aromatic or aliphatic protons) using deuterated reagents (e.g., D₂O, deuterated acids). Isotopic purity (>98%) is verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Stability under storage conditions (e.g., -80°C, inert atmosphere) should be monitored to prevent isotopic exchange .

Q. What analytical methods are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Validate the method for specificity, linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) using deuterated analogs to minimize matrix effects. Include internal standard calibration curves to account for instrument variability .

Q. How does the deuterium isotope effect influence the stability of this compound compared to its non-deuterated counterpart?

  • Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., heat, light, pH variations). Compare degradation rates using Arrhenius kinetics. Deuterium’s kinetic isotope effect (KIE) typically reduces metabolic cleavage in CYP450-mediated pathways, but this must be empirically validated via in vitro microsomal assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data when using this compound as an internal standard across diverse biological samples?

  • Methodological Answer : Perform matrix effect studies (e.g., plasma vs. tissue homogenates) to identify ion suppression/enhancement. Normalize data using matrix-matched calibration standards. Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables like lipid content or hemolysis .

Q. What experimental designs are suitable for investigating the chiral inversion of this compound in vivo?

  • Methodological Answer : Use chiral stationary phase chromatography (e.g., amylose-based columns) to separate enantiomers. Administer this compound in animal models and collect serial plasma/tissue samples. Apply kinetic modeling (e.g., non-linear mixed-effects) to quantify inversion rates and correlate with enzymatic activity (e.g., esterase isoforms) .

Q. How can isotopic dilution artifacts be minimized when quantifying this compound in long-term stability studies?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with a second isotopologue (e.g., ¹³C-labeled) as a recovery standard. Monitor deuterium loss via time-course HRMS and correct for isotopic drift using regression models. Store samples in deuterium-depleted solvents to reduce exchange .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for skewed data or logistic regression for binary outcomes (e.g., hepatotoxicity incidence). Use Bayesian hierarchical models to account for inter-individual variability in pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, optimizing critical parameters (e.g., reaction temperature, deuterium source purity). Characterize batches via orthogonal techniques (NMR, HRMS, XRD) and use ANOVA to assess variability. Include batch IDs as covariates in statistical analyses .

Q. Ethical and Reproducibility Considerations

Q. What criteria ensure the ethical use of this compound in preclinical studies?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain institutional approval for animal/human tissue use (IACUC/IRB). Report negative results (e.g., lack of isotope effect) to avoid publication bias .

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to data generated with this compound?

  • Methodological Answer : Deposit raw LC-MS/MS files in repositories (e.g., Chemotion, nmrXiv) with metadata (e.g., column type, ionization mode). Use standardized formats (mzML for mass spec, CIF for crystallography). Provide Jupyter notebooks for data processing workflows .

Q. Tables for Quick Reference

Parameter Recommended Method Evidence
Isotopic Purity VerificationHRMS + NMR
Matrix Effect MitigationMatrix-matched calibration + IDMS
Chiral SeparationAmylose-based chiral chromatography
Data ReproducibilityFAIR-compliant repositories + workflows

Properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-LYTNKOSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675999
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217718-54-1
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.